2-bromo-N-(4-bromophenyl)benzamide
Overview
Description
2-bromo-N-(4-bromophenyl)benzamide is an organic compound with the molecular formula C₁₃H₉Br₂NO It is a brominated derivative of benzamide, characterized by the presence of two bromine atoms attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-bromophenyl)benzamide typically involves the bromination of benzamide derivatives. One common method includes the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This step introduces a bromine atom to the benzene ring.
N-Bromination: The resulting brominated benzamide is then subjected to further bromination at the nitrogen atom using N-bromosuccinimide (NBS) or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Raw Material Preparation: High-purity benzamide and bromine are prepared.
Reaction Optimization: Reaction conditions such as temperature, solvent, and catalyst concentration are optimized for maximum yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-bromophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated benzoic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of brominated anilines.
Scientific Research Applications
2-bromo-N-(4-bromophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of a second bromine atom.
N-(4-bromophenyl)-2-chlorobenzamide: Contains a chlorine atom instead of a bromine atom on the benzene ring.
N-(4-bromophenyl)-benzamide: Lacks the second bromine atom on the benzene ring.
Uniqueness
2-bromo-N-(4-bromophenyl)benzamide is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. This dual bromination enhances its potential for various applications compared to similar compounds with only one halogen substitution.
Properties
IUPAC Name |
2-bromo-N-(4-bromophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSAKWBWAQDJDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286939 | |
Record name | Benzamide, 2-bromo-N-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66569-07-1 | |
Record name | Benzamide, 2-bromo-N-(4-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66569-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-bromo-N-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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